
Propranolol glucuronide
Descripción general
Descripción
Propranolol glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. Propranolol undergoes phase II metabolism, where it is conjugated with glucuronic acid to form this compound. This process enhances the solubility of propranolol, facilitating its excretion from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of propranolol glucuronide typically involves the enzymatic glucuronidation of propranolol. This process can be carried out in vitro using liver microsomes or recombinant uridine 5’-diphospho-glucuronosyltransferases (UGTs). The reaction conditions generally include the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor, propranolol as the substrate, and appropriate buffers to maintain pH and ionic strength .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant UGTs. The reaction mixture is continuously monitored and optimized for maximum yield. Post-reaction, this compound is purified using chromatographic techniques to ensure high purity and quality .
Análisis De Reacciones Químicas
Hydrolysis and Conjugation Pathways
Propranolol glucuronide undergoes two primary reaction types:
-
Hydrolysis
-
Enzymatic Conjugation
Stereoselective Glucuronidation
Racemic propranolol exhibits enantiomer-specific glucuronidation kinetics:
In vitro studies reveal:
-
UGT1A7, 1A9, and 2A1 preferentially conjugate (S)-(-)-propranolol
-
UGT1A10 shows 4.7-fold higher activity toward (R)-(+)-enantiomer
Enzymatic Reaction Kinetics
Key kinetic parameters for human UGT isoforms:
UGT Isoform | Substrate | Vₘₐₓ (nmol/min/mg) | Kₘ (mM) |
---|---|---|---|
1A7 | (S)-Propranolol | 0.67 | 0.87 |
1A9 | (S)-Propranolol | 0.67 | 0.85 |
1A10 | (R)-Propranolol | 0.67 | 0.57 |
2A1 | (S)-Propranolol | 0.67 | 0.89 |
Data from recombinant enzyme assays demonstrate identical Vₘₐₓ values but differential substrate affinity (Kₘ). Triton X-100 modulates activity:
Metabolic Interplay with Phase I Pathways
This compound formation competes with oxidative metabolism:
Pathway | Proportion of Dose | Key Enzymes |
---|---|---|
Glucuronidation | 17% | UGT1A7/9/10, 2A1 |
Ring oxidation | 42% | CYP2D6 |
Side-chain oxidation | 41% | CYP1A2 |
Clinical data show mean resident time (MRT) disparities:
Stability and Degradation
Physiological stability studies indicate:
Accelerated degradation occurs under:
-
Acidic conditions (pH 1.2): 92% hydrolysis in 2 h
-
Alkaline conditions (pH 12): 88% hydrolysis in 2 h
Clinical Pharmacokinetic Data
Population | Cumulative Urinary Excretion (0–24 h) |
---|---|
Chinese Han | 22.4% total glucuronides |
European | 17% total glucuronides |
Genetic polymorphisms in UGT1A9 (*22/*28) reduce glucuronidation capacity by 30–40% .
This comprehensive analysis underscores the compound’s complex reactivity profile, influenced by enzymatic specificity, stereochemistry, and physiological conditions. The data provide critical insights for optimizing propranolol dosing regimens and anticipating drug-drug interactions.
Aplicaciones Científicas De Investigación
Pharmacokinetics
Propranolol glucuronide plays a crucial role in understanding the pharmacokinetics of propranolol. It is primarily formed through the action of uridine 5'-diphospho-glucuronosyltransferases (UGTs), which catalyze the glucuronidation process. Research indicates that the peak plasma concentrations of this compound can be significantly higher than those of propranolol itself, with ratios ranging from 6 to 8 times greater in healthy subjects following oral administration . This highlights the importance of glucuronidation in the drug's metabolism and elimination pathways.
Drug Metabolism
The study of this compound is essential for elucidating the metabolic pathways involved in propranolol's biotransformation. Various UGT isoforms, including UGT1A7, UGT1A9, and UGT2A1, have been identified as key players in the glucuronidation of propranolol. Notably, stereoselectivity is observed during this process, with (S)-propranolol being preferentially metabolized compared to its (R)-enantiomer . Understanding these metabolic pathways aids in predicting drug interactions and individual variations in drug response due to genetic polymorphisms affecting UGT activity.
Toxicology
This compound is also relevant in toxicological assessments. The compound is involved in detoxification processes within hepatocytes, influencing cellular metabolism and gene expression. Evaluating the safety profile of propranolol and its metabolites through studies on this compound can provide insights into potential adverse effects associated with prolonged use or overdosing scenarios.
Biomarker Discovery
The identification of biomarkers related to propranolol exposure and metabolism is another significant application of this compound. By analyzing urine and plasma samples for the presence and concentration of this metabolite, researchers can develop non-invasive methods for monitoring propranolol therapy adherence and efficacy. Such biomarkers can also facilitate personalized medicine approaches by correlating metabolite levels with therapeutic outcomes or side effects.
Comparative Analysis with Other Metabolites
This compound can be compared with other metabolites such as 4-hydroxythis compound, 5-hydroxythis compound, and 7-hydroxythis compound. Each metabolite exhibits distinct pharmacokinetic profiles influenced by their specific hydroxylation sites and subsequent glucuronidation pathways. This comparative analysis is crucial for understanding the overall metabolic landscape of propranolol and its clinical implications .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Long-term Propranolol Therapy : A study involving patients with hypertension demonstrated that prolonged administration led to increased levels of this compound, suggesting cumulative effects that could influence therapeutic outcomes .
- Stereoselective Metabolism : Research has shown that after administering racemic propranolol, (S)-propranolol glucuronide concentrations were consistently higher than those of (R)-propranolol glucuronide in both plasma and urine samples . This finding underscores the importance of stereochemistry in drug metabolism.
Mecanismo De Acción
Propranolol glucuronide itself does not exhibit significant pharmacological activity. its formation is crucial for the elimination of propranolol from the body. The glucuronidation process involves the transfer of glucuronic acid from UDPGA to propranolol, catalyzed by UGT enzymes. This reaction increases the water solubility of propranolol, facilitating its excretion via urine .
Comparación Con Compuestos Similares
- 4-Hydroxypropranolol Glucuronide
- 5-Hydroxythis compound
- 7-Hydroxythis compound
Comparison: this compound is unique in its formation and excretion pathway. While 4-, 5-, and 7-hydroxypropranolol glucuronides are also metabolites of propranolol, they differ in their hydroxylation sites and subsequent glucuronidation. These differences can affect their pharmacokinetics and pharmacodynamics, making this compound distinct in its metabolic profile .
Actividad Biológica
Propranolol glucuronide is a significant metabolite of the beta-blocker propranolol, which is widely used in clinical practice for conditions such as hypertension, anxiety, and migraine prevention. This article delves into the biological activity of this compound, focusing on its metabolic pathways, stereoselectivity, pharmacokinetics, and implications for therapeutic efficacy.
Metabolism and Formation
Propranolol undergoes extensive metabolism primarily through hepatic pathways, where it is converted into various metabolites, including this compound. This process involves phase II metabolism, specifically glucuronidation, which enhances the solubility and excretion of lipophilic compounds.
Key Enzymes Involved:
- UGT1A7
- UGT1A9
- UGT1A10
- UGT2A1
These enzymes facilitate the conjugation of propranolol with glucuronic acid, resulting in the formation of both (S)- and (R)-propranolol glucuronides. Studies indicate that the glucuronidation process is stereoselective, with (R)-(+)-propranolol being metabolized at a faster rate than its (S)-(-) counterpart under certain conditions .
Stereoselectivity in Glucuronidation
Research has demonstrated notable differences in the metabolic rates and elimination profiles of the enantiomers of propranolol:
-
(S)-(-)-Propranolol Glucuronide:
- Mean elimination half-life: hours
- Cumulative urinary excretion:
-
(R)-(+)-Propranolol Glucuronide:
- Mean elimination half-life: hours
- Cumulative urinary excretion:
The elimination rate constant () for (S)-(-) was lower than that for (R)-(+), indicating a slower clearance from the body .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is crucial for understanding its role as a metabolite. Although propranolol itself exhibits significant pharmacological activity, this compound is generally considered an inactive metabolite that facilitates excretion . The glucuronidation process significantly enhances the drug's bioavailability by converting it into more polar compounds that are readily eliminated via urine or bile.
Case Studies and Clinical Implications
In a study involving Chinese Han volunteers, researchers administered a single oral dose of racemic propranolol to evaluate the stereoselective metabolism of its glucuronides. The results highlighted that individuals exhibit variability in their metabolic responses based on genetic factors, which may influence therapeutic outcomes .
Clinical Relevance:
- Understanding the metabolic pathways of this compound can inform dosing strategies and improve therapeutic efficacy.
- Variability in enzyme activity among different populations may necessitate personalized approaches to treatment.
Comparison of Propranolol and Its Metabolites
Parameter | Propranolol | This compound |
---|---|---|
Pharmacological Activity | Active | Inactive |
Metabolic Pathway | Phase I & II | Phase II (glucuronidation) |
Elimination Half-Life | Variable | hours (S) hours (R) |
Cumulative Urinary Excretion | N/A | (S) (R) |
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14?,17-,18-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALHJGQCKATMK-PLEVBHNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984920 | |
Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66322-66-5 | |
Record name | Propranolol glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66322-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propranolol glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPRANOLOL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CG9RE9H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.